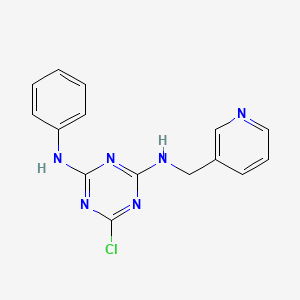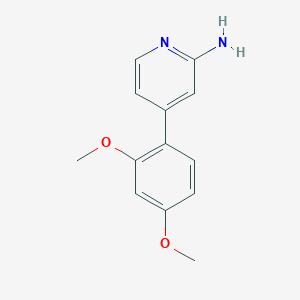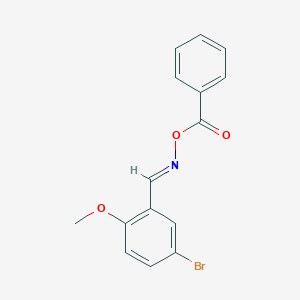
6-chloro-N-phenyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine
Vue d'ensemble
Description
6-chloro-N-phenyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine, also known as CT-DNA, is a synthetic compound that has been widely used in scientific research. This compound is a member of the triazine family and has been found to have unique properties that make it useful in various applications.
Mécanisme D'action
The mechanism of action of 6-chloro-N-phenyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine involves the intercalation of the compound between the base pairs of DNA. This intercalation disrupts the normal structure of DNA and can lead to various effects such as inhibition of DNA replication and transcription. This compound can also cause DNA damage and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It can inhibit the activity of topoisomerase, an enzyme that is involved in DNA replication and transcription. This compound can also induce oxidative stress and cause DNA damage. In cancer cells, this compound can induce apoptosis and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-chloro-N-phenyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine in lab experiments is its high affinity for DNA. This property makes it useful in various applications such as DNA labeling and detection. This compound is also relatively stable and can be easily synthesized. However, one of the limitations of using this compound is its toxicity. The compound can cause DNA damage and induce oxidative stress, which can affect the results of experiments.
Orientations Futures
There are several future directions for the use of 6-chloro-N-phenyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine in scientific research. One of the areas of interest is the development of this compound-based biosensors for the detection of DNA damage and mutations. This compound can also be used as a model compound for studying the interaction of DNA with small molecules. Another area of interest is the development of this compound-based anticancer drugs that can induce apoptosis in cancer cells.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. It has unique properties that make it useful in various applications such as DNA labeling, detection, and anticancer drug development. This compound has been found to be an effective DNA intercalator and can bind to DNA with high affinity. However, the compound is toxic and can cause DNA damage and induce oxidative stress. Future research on this compound should focus on the development of biosensors, anticancer drugs, and the study of DNA-small molecule interactions.
Applications De Recherche Scientifique
6-chloro-N-phenyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine has been extensively used in scientific research due to its unique properties. It has been found to be an effective DNA intercalator and can bind to DNA with high affinity. This property makes it useful in various applications such as DNA sequencing, DNA labeling, and DNA detection. This compound has also been used as a model compound for studying the interaction of DNA with small molecules.
Propriétés
IUPAC Name |
6-chloro-2-N-phenyl-4-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6/c16-13-20-14(18-10-11-5-4-8-17-9-11)22-15(21-13)19-12-6-2-1-3-7-12/h1-9H,10H2,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPNVCBKWAJIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dihydro-2H-chromen-3-yl[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B3870457.png)
![(2R)-2-[5-(6-methoxy-1,3-benzodioxol-5-yl)-4-phenyl-1H-imidazol-1-yl]propanamide](/img/structure/B3870467.png)
![3-(3-fluorophenyl)-4-[(3-methyl-5-isoxazolyl)acetyl]-2-piperazinone](/img/structure/B3870476.png)
![5-methyl-N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B3870478.png)
![3-{[(3-methyl-2-thienyl)methyl]amino}-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]benzamide](/img/structure/B3870482.png)

![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3870508.png)
![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3870512.png)
![2-(2-chlorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3870532.png)
![N-{phenyl[(phenylsulfonyl)imino]methyl}alanine](/img/structure/B3870542.png)
![(4-ethyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3870548.png)

![N-isopropyl-6-[4-(methylsulfonyl)phenyl]pyrimidin-4-amine](/img/structure/B3870568.png)
![(3-bicyclo[2.2.1]hept-2-yl-2-propyn-1-yl)cyclohexyl(methyl)amine](/img/structure/B3870574.png)